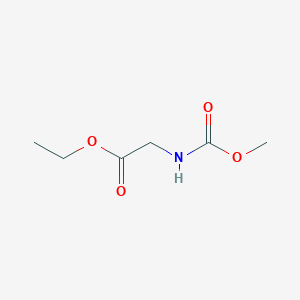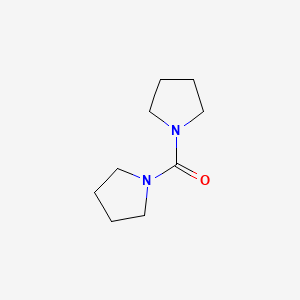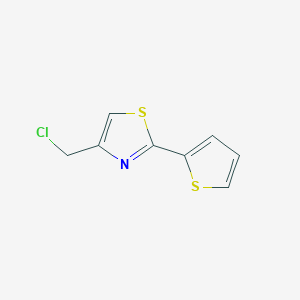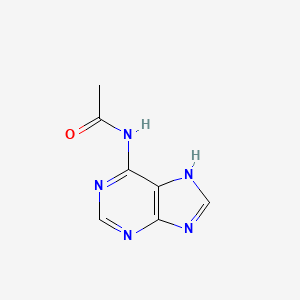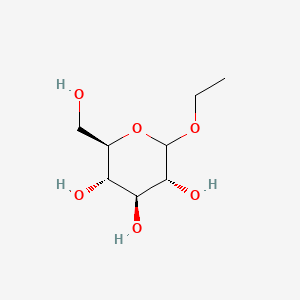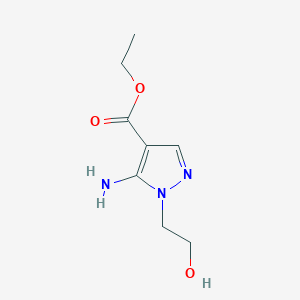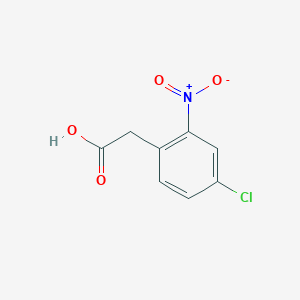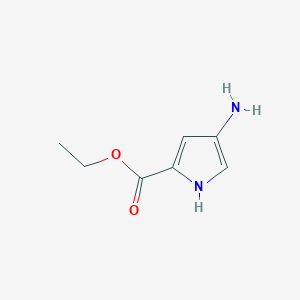
5-Cloro-salicilanilida
Descripción general
Descripción
5-Chlorosalicylanilide is a chemical compound with the molecular formula C13H10ClNO2 . It is a white crystalline solid .
Molecular Structure Analysis
The molecular structure of 5-Chlorosalicylanilide is represented by the formula C13H10ClNO2 . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.Physical And Chemical Properties Analysis
5-Chlorosalicylanilide is a white to almost white powder . It has a molecular weight of 247.68 .Aplicaciones Científicas De Investigación
Medicina: Propiedades Anticancerígenas
La 5-Cloro-salicilanilida ha sido identificada como un compuesto farmacológicamente activo con un amplio espectro de efectos biológicos. En medicina, particularmente en oncología, las salicilanilidas halogenadas como la this compound se han reutilizado como posibles agentes anticancerígenos. Exhiben mecanismos de acción como el desacoplamiento de la fosforilación oxidativa y la inhibición de varias vías de señalización, que son cruciales en la progresión del cáncer .
Agricultura: Análisis de Pesticidas
En el sector agrícola, la this compound forma parte del grupo de compuestos conocidos como salicilanilidas halogenadas. Estos compuestos se han analizado para determinar su presencia en varios productos debido a sus propiedades pesticidas. Los métodos analíticos desarrollados para estos compuestos garantizan que los productos agrícolas estén libres de niveles nocivos de pesticidas .
Industria: Seguridad de los Materiales
La this compound se utiliza en aplicaciones industriales, particularmente en la producción de diversos materiales. Es esencial garantizar la seguridad de estos materiales y, por lo tanto, la this compound está sujeta a rigurosas normas de seguridad y procedimientos de manipulación para evitar la irritación de la piel y los ojos .
Ciencias Ambientales: Detección Analítica
Las ciencias ambientales se benefician de la detección analítica de compuestos como la this compound. Se han establecido métodos de cromatografía líquida de alta eficacia para detectar y cuantificar la presencia de salicilanilidas halogenadas en muestras ambientales, garantizando el seguimiento y el cumplimiento de las normas de seguridad ambiental .
Ciencias de los Materiales: Caracterización de los Compuestos
En las ciencias de los materiales, las propiedades físicas y químicas de la this compound, como su punto de fusión y pureza, se caracterizan para determinar su idoneidad para su uso en diversos materiales y productos. Su forma de polvo blanco o casi blanco o cristalina es un identificador clave en la caracterización de los materiales .
Química Analítica: Análisis de Cosméticos
La química analítica utiliza la this compound en el análisis de productos cosméticos. El compuesto forma parte de un grupo de salicilanilidas halogenadas restringidas que se determinan en los cosméticos para garantizar la seguridad del producto y el cumplimiento de las normas sanitarias .
Safety and Hazards
Safety measures for handling 5-Chlorosalicylanilide include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
5-chloro-2-hydroxy-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-9-6-7-12(16)11(8-9)13(17)15-10-4-2-1-3-5-10/h1-8,16H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYNGVVNFRUOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9037749 | |
| Record name | 5-Chlorosalicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4638-48-6 | |
| Record name | 5-Chlorosalicylanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4638-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorosalicylanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004638486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chlorosalicylanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chlorosalicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorosalicylanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROSALICYLANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI22Q9QE3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there any analytical methods available to detect and quantify 5-Chlorosalicylanilide and related compounds in complex mixtures like cosmetics?
A2: Yes, several modern analytical techniques have been developed for this purpose. High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) allows for the simultaneous determination of 5-Chlorosalicylanilide and six other halogenated salicylanilides in cosmetic products. [] This method offers good sensitivity and reproducibility. Additionally, a method combining solid-phase extraction with ultra-performance liquid chromatography and tandem mass spectrometry (SPE-UPLC-MS/MS) provides even greater sensitivity and selectivity for quantifying these compounds. []
Q2: What are the primary concerns regarding the presence of halogenated salicylanilides, including 5-Chlorosalicylanilide, in consumer products like cosmetics?
A3: While the research provided doesn't delve into specific regulations, the development of sophisticated analytical methods for detecting halogenated salicylanilides in cosmetics [, ] suggests a growing concern regarding their presence. This concern likely stems from the potential for these compounds to induce allergic contact dermatitis, as observed with 5-Chlorosalicylanilide. [] Therefore, monitoring their levels in consumer products is essential to ensure consumer safety and compliance with potential regulatory limits.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



